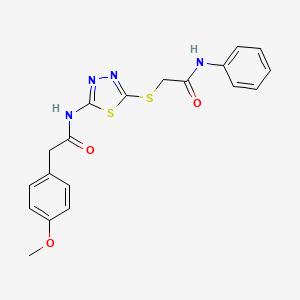

2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(4-Methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-oxo-2-(phenylamino)ethyl group and an acetamide moiety bearing a 4-methoxyphenyl substituent. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

The synthesis of analogous compounds typically involves coupling thiadiazole-2-thiol derivatives with substituted acetic acids using carbodiimide coupling agents like EDC and HOBt in acetonitrile .

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-26-15-9-7-13(8-10-15)11-16(24)21-18-22-23-19(28-18)27-12-17(25)20-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSXVORELZTRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a thiadiazole ring linked to an acetamide group and a methoxyphenyl moiety. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. In vitro studies demonstrated that derivatives with electron-withdrawing groups at specific positions enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-methoxyphenyl)-... | E. coli | 100 µg/ml |

| 2-(4-methoxyphenyl)-... | S. aureus | 50 µg/ml |

| 2-(4-methoxyphenyl)-... | P. aeruginosa | No activity |

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including those from lung and breast cancers. A notable study reported that derivatives with specific substitutions at the thiadiazole ring exhibited cytotoxic effects against human tumor cells .

Case Study: Cytotoxicity Evaluation

A detailed evaluation using MTT assays revealed that the compound exhibited significant cytotoxicity against A549 (lung cancer) and T47D (breast cancer) cell lines. The results indicated a dose-dependent response, with IC50 values suggesting potent activity comparable to standard chemotherapeutic agents .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

The proposed mechanisms underlying the biological activity of thiadiazole derivatives include:

- Inhibition of Enzymatic Activity : Thiadiazoles may inhibit key enzymes involved in cellular processes, leading to reduced cell viability in microbial and cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Interference with DNA Synthesis : The structural similarity of thiadiazoles to nucleobases allows them to interfere with DNA replication and transcription processes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the methoxyphenyl and acetamide groups. Characterization is achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structural integrity of the synthesized compound.

Biological Activities

The biological activities of this compound are primarily linked to its structural components, particularly the thiadiazole moiety. Research indicates that compounds containing a 1,3,4-thiadiazole framework exhibit a range of pharmacological effects:

- Anticancer Activity : Various studies have demonstrated that derivatives of thiadiazoles possess significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against different cancer cell lines including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cells. The mechanism often involves the inhibition of DNA synthesis and cell division, which are critical in tumorigenesis .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored through in vitro assays against various pathogens. Studies have reported promising results in inhibiting bacterial growth and fungal infections .

Case Studies

Several case studies provide insights into the practical applications of 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide:

- Anticancer Efficacy : A series of synthesized derivatives were tested for cytotoxicity using MTT assays against multiple cancer cell lines. Results indicated that certain modifications significantly enhanced anticancer activity compared to standard drugs like doxorubicin .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression. Such studies provide a theoretical basis for understanding how structural variations can influence biological activity .

- In Vivo Studies : Preliminary in vivo studies have also been performed to evaluate the therapeutic potential of thiadiazole derivatives in animal models. These studies aim to assess not only efficacy but also toxicity profiles and pharmacokinetics .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the thiadiazole ring and the acetamide side chain. Key analogues include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound may improve solubility compared to the trifluoromethyl analog , while the phenylamino group could facilitate interactions with biological targets (e.g., enzyme active sites).

- Thioether Linkage: The 2-oxo-2-(phenylamino)ethyl thioether in the target compound contrasts with simpler alkyl/aryl thioethers (e.g., p-tolylamino in compound 4y). This structural complexity may enhance selectivity but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP) : The 4-methoxyphenyl group (logP ≈ 2.1) increases hydrophobicity compared to unsubstituted phenyl (logP ≈ 2.0) but remains less lipophilic than CF₃-substituted analogs (logP ≈ 2.8) .

Q & A

Basic: What are the key synthetic routes for preparing 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water system (8:2 v/v) under controlled conditions .

- Step 2: Thioether linkage introduction. Reacting the intermediate with 2-oxo-2-(phenylamino)ethyl thiol in the presence of a base (e.g., triethylamine) in dioxane at 20–25°C .

- Purification: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Isolate solids via filtration and recrystallization (ethanol); liquids require ethyl acetate extraction and Na₂SO₄ drying .

Advanced: How can reaction conditions be optimized to improve the yield of the thiadiazole intermediate?

Methodological Answer:

Key optimization parameters include:

- Solvent System: Toluene:water (8:2) enhances solubility of intermediates while facilitating azide substitution .

- Catalyst/Base: Triethylamine (1.4 mL per 10 mmol) in dioxane improves nucleophilic substitution efficiency for thiol coupling .

- Temperature Control: Reflux (100–110°C) for azide reactions vs. room temperature for thiol coupling to minimize side products .

- Stoichiometry: A 1.5:1 molar ratio of sodium azide to chloroacetamide ensures complete substitution .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S (650–700 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 428.09 for C₁₉H₁₇N₅O₃S) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication: Standardize assays (e.g., IC₅₀ measurements) using identical cell lines (e.g., MCF-7 for anticancer studies) and controls .

- Structural Analog Comparison: Compare activity trends with analogs (e.g., hypoglycemic thiazolidinediones in ) to identify structure-activity relationships (SAR).

- Purity Verification: Re-characterize batches via HPLC to rule out impurities (≥95% purity required for pharmacological studies) .

Basic: What are the hypothesized biological targets of this compound?

Methodological Answer:

Based on structural analogs:

- Enzyme Inhibition: Thiadiazoles often target kinases (e.g., EGFR) or proteases via hydrogen bonding with the acetamide and thioether groups .

- Receptor Binding: The methoxyphenyl moiety may interact with G-protein-coupled receptors (GPCRs), as seen in related hypoglycemic agents .

Advanced: Design a mechanistic study to evaluate its anticancer activity.

Methodological Answer:

- In Vitro Assays:

- Molecular Docking: Simulate interactions with EGFR (PDB ID: 1M17) using AutoDock Vina; focus on thiadiazole and acetamide binding pockets .

- Western Blotting: Quantify apoptosis markers (e.g., caspase-3, Bcl-2) post-treatment .

Basic: How to address low solubility in pharmacological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the methoxyphenyl position .

Advanced: Analyze conflicting NMR data for the thioether linkage.

Methodological Answer:

- Variable Temperature NMR: Resolve dynamic effects by acquiring spectra at 25°C and 60°C .

- 2D NMR (HSQC/HMBC): Assign ambiguous signals via correlations between NH protons and adjacent carbons .

- Synthetic Validation: Compare with a reference compound synthesized via an alternative route (e.g., Mitsunobu reaction) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Protect from light and moisture in amber vials at –20°C .

- Degradation Tests: Monitor via HPLC every 6 months; hydrolytic degradation peaks indicate acetate formation .

Advanced: Propose a synthetic route to isotopically labeled analogs for metabolic studies.

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.